

# JMI-105 Demonstrates Potent Antimalarial Efficacy, Outperforming Chloroquine Against Resistant Strains

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## Compound of Interest

Compound Name: JMI-105

Cat. No.: B12410828

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[City, State] – November 21, 2025 – A novel antimalarial candidate, **JMI-105**, has shown significant efficacy against both chloroquine-sensitive and chloroquine-resistant strains of *Plasmodium falciparum* in in vitro studies. Further research in murine models demonstrates its potential to reduce parasite load and improve survival, positioning it as a promising alternative to traditional antimalarials like chloroquine. This guide provides a detailed comparison of the efficacy of **JMI-105** and chloroquine, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

**JMI-105**, a potent inhibitor of *Plasmodium falciparum* falcipain-2 (PfFP-2), a crucial enzyme in the parasite's hemoglobin degradation pathway, offers a distinct mechanism of action compared to chloroquine. Chloroquine, a long-standing antimalarial, functions by interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to a toxic buildup within the parasite. The emergence and spread of chloroquine-resistant malaria parasites have necessitated the development of new therapeutic agents with novel targets, such as **JMI-105**.

## Comparative Efficacy Data

The in vitro and in vivo efficacy of **JMI-105** has been evaluated and compared with chloroquine. The following table summarizes the key quantitative data from these studies.

Parameter	JMI-105	Chloroquine	Reference
In Vitro IC <sub>50</sub> (Chloroquine-Sensitive P. falciparum, 3D7 strain)	8.8 µM	Not explicitly stated in the same study, but typically in the low nanomolar range for sensitive strains.	[1]
In Vitro IC <sub>50</sub> (Chloroquine-Resistant P. falciparum, RKL-9 strain)	14.3 µM	High micromolar to millimolar range, indicating resistance.	[1]
In Vivo Efficacy (Murine model with P. berghei ANKA infection)	Significantly decreased parasitemia and prolonged host survival.	Effective in reducing parasitemia in sensitive strains.	[1]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

### In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is a widely used method to determine the 50% inhibitory concentration (IC<sub>50</sub>) of a compound against *P. falciparum*.

Objective: To measure the inhibition of parasite growth in vitro.

Methodology:

- Parasite Culture: Asynchronous *P. falciparum* cultures (both chloroquine-sensitive 3D7 and chloroquine-resistant RKL-9 strains) are maintained in human O+ erythrocytes in RPMI-1640

medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM  $\text{NaHCO}_3$ . Cultures are incubated at 37°C in a gas mixture of 5%  $\text{CO}_2$ , 5%  $\text{O}_2$ , and 90%  $\text{N}_2$ .

- **Drug Preparation:** **JMI-105** and chloroquine are dissolved in 100% dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are prepared in a 96-well microtiter plate.
- **Assay Procedure:** Sorbitol-synchronized ring-stage parasites are seeded into the 96-well plates at 1% parasitemia and 2% hematocrit. The plates are then incubated for 72 hours under the same conditions as the parasite culture.
- **Fluorescence Measurement:** After incubation, 100  $\mu\text{L}$  of SYBR Green I lysis buffer (containing 0.2  $\mu\text{L}/\text{mL}$  SYBR Green I dye) is added to each well. The plates are incubated in the dark at room temperature for 1 hour. Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
- **Data Analysis:** The fluorescence readings are plotted against the drug concentration, and the  $\text{IC}_{50}$  values are calculated using a non-linear regression model.

## In Vivo Efficacy Study (Murine Model)

This study evaluates the in vivo antimalarial activity of a compound in a rodent malaria model.

**Objective:** To assess the reduction in parasitemia and the increase in survival time in infected mice treated with the test compound.

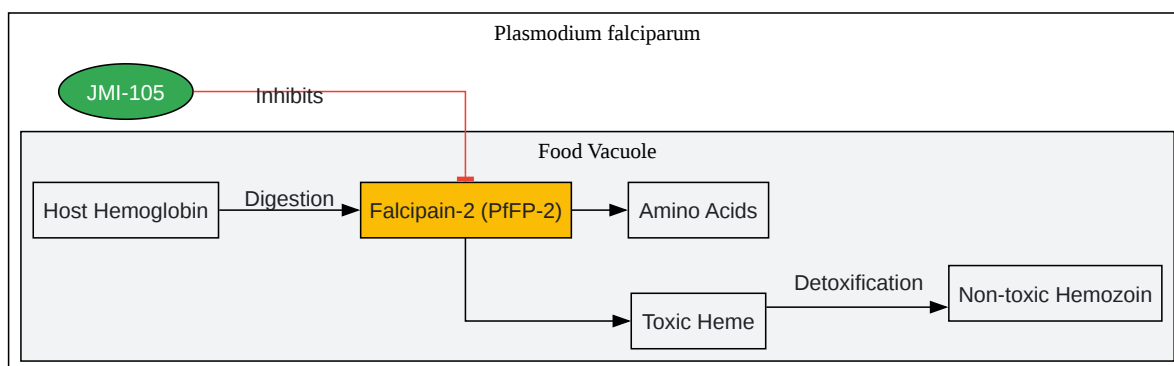
**Methodology:**

- **Animal Model:** Swiss albino mice (6-8 weeks old, weighing 20-25 g) are used for the study.
- **Parasite Strain:** A chloroquine-sensitive strain of *Plasmodium berghei* (ANKA) is used for infection.
- **Infection:** Each mouse is inoculated intraperitoneally with  $1 \times 10^6$  infected red blood cells.
- **Drug Administration:** **JMI-105** and chloroquine are formulated in a suitable vehicle (e.g., 7% Tween 80 and 3% ethanol) and administered orally or intraperitoneally to the mice once daily for four consecutive days, starting 24 hours post-infection. A control group receives only the vehicle.

- **Monitoring Parasitemia:** Thin blood smears are prepared from the tail blood of each mouse daily for 7 days. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.
- **Survival Analysis:** The survival of the mice in each group is monitored daily for up to 30 days.
- **Data Analysis:** The average percentage suppression of parasitemia is calculated for each group relative to the control group. The mean survival time for each group is also determined.

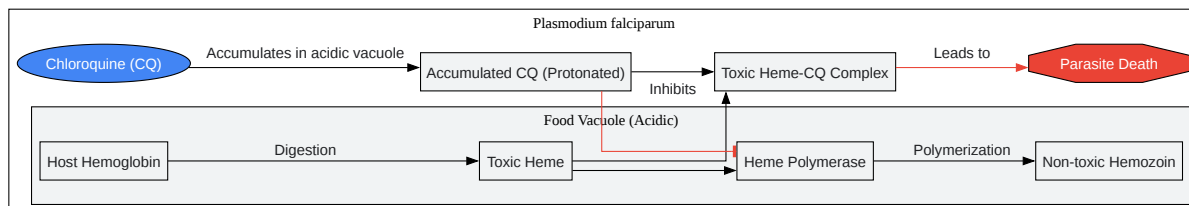
## Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of **JMI-105** and chloroquine are visualized in the following diagrams.



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Caption: Mechanism of action of **JMI-105**.

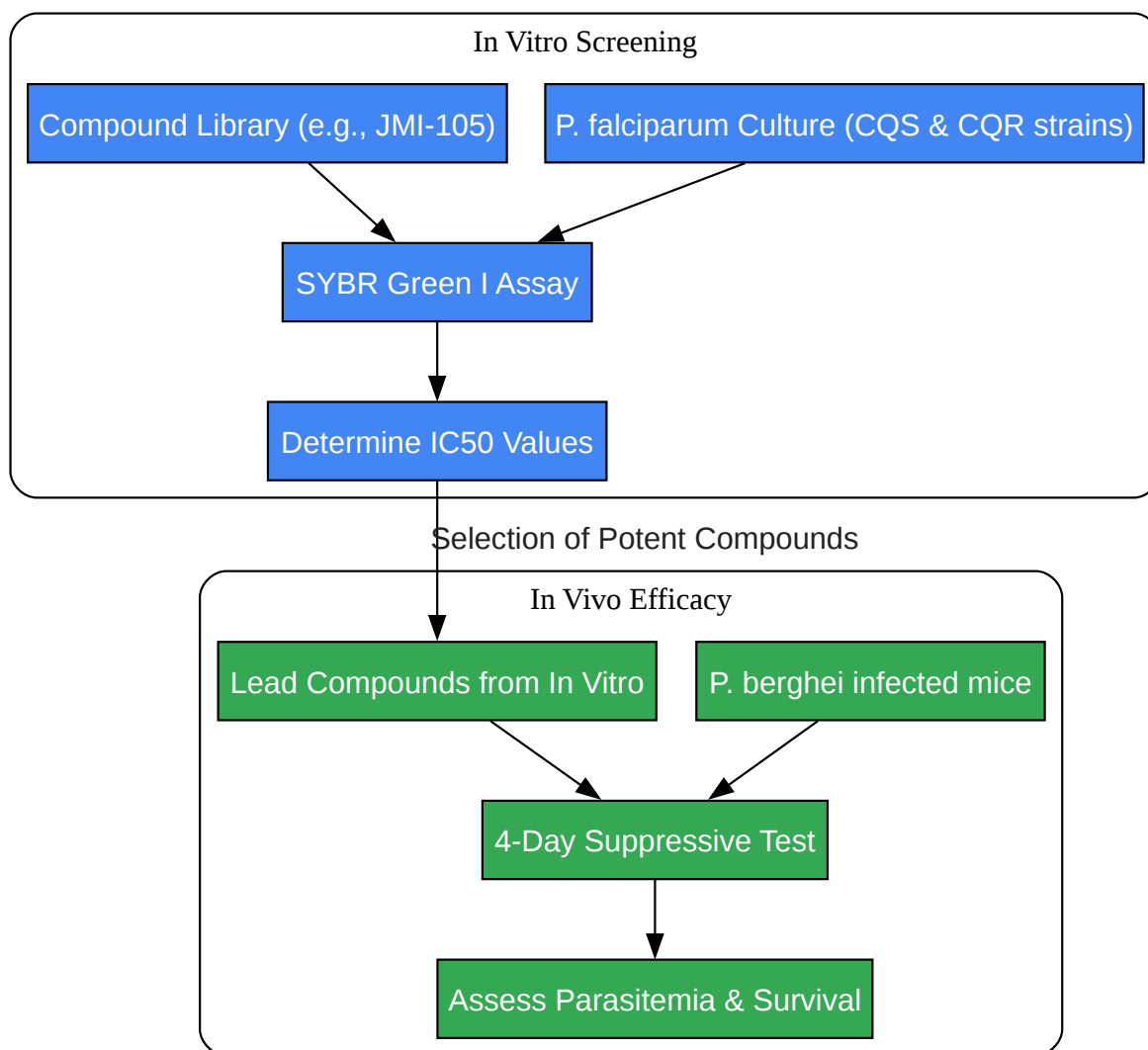


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Caption: Mechanism of action of Chloroquine.

## Experimental Workflow

The general workflow for the in vitro and in vivo evaluation of antimalarial compounds is outlined below.



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Caption: Antimalarial drug screening workflow.

The promising preclinical data for **JMI-105**, particularly its activity against chloroquine-resistant parasites, underscores its potential as a valuable new tool in the global fight against malaria. Further studies are warranted to explore its clinical utility and safety profile.

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## References

- 1. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
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